molecular formula C11H9NO2 B7881446 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one CAS No. 33793-83-8

3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one

Cat. No.: B7881446
CAS No.: 33793-83-8
M. Wt: 187.19 g/mol
InChI Key: IIRMFJWKJCSXFP-UHFFFAOYSA-N
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Description

3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is a heterocyclic compound that features a fused furan and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process .

Industrial Production Methods

Mechanism of Action

The mechanism of action of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential as an aldose reductase inhibitor suggests that it may interact with the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can be beneficial in managing complications related to diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is unique due to its specific ring fusion pattern and the presence of a lactone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3,9-dihydro-2H-furo[2,3-b]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRMFJWKJCSXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274448
Record name 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33793-83-8
Record name 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33793-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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